![molecular formula C8H9BF2O4 B8209322 3,5-Difluoro-2-(methoxymethoxy)phenylboronic acid](/img/structure/B8209322.png)
3,5-Difluoro-2-(methoxymethoxy)phenylboronic acid
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Description
3,5-Difluoro-2-(methoxymethoxy)phenylboronic acid is a chemical compound with the molecular formula C8H9BF2O4 and a molecular weight of 217.96 g/mol . It is supplied by various chemical manufacturers and is often accompanied by documents such as COA, NMR, MSDS, HPLC, or GC .
Molecular Structure Analysis
The InChI code for 3,5-Difluoro-2-(methoxymethoxy)phenylboronic acid is1S/C8H9BF2O4/c1-14-4-15-8-6 (9 (12)13)2-5 (10)3-7 (8)11/h2-3,12-13H,4H2,1H3
. This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
3,5-Difluoro-2-(methoxymethoxy)phenylboronic acid is a solid at room temperature . It has a molecular weight of 217.96 g/mol . The compound has 2 hydrogen bond donors and 5 hydrogen bond acceptors . Its exact mass and monoisotopic mass are 188.0456306 g/mol . The topological polar surface area is 49.7 Ų .Safety and Hazards
The compound is associated with certain hazards. It has been classified with the signal word “Warning” and is associated with hazard statements H315, H319, and H335 . These statements correspond to skin irritation, eye irritation, and respiratory system irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes: rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do so .
properties
IUPAC Name |
[3,5-difluoro-2-(methoxymethoxy)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BF2O4/c1-14-4-15-8-6(9(12)13)2-5(10)3-7(8)11/h2-3,12-13H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXTMGMXZBGEHEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1OCOC)F)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BF2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Difluoro-2-(methoxymethoxy)phenylboronic acid |
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